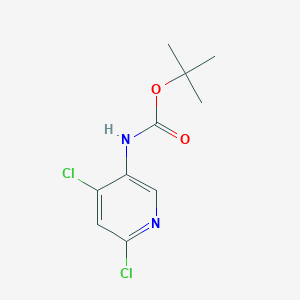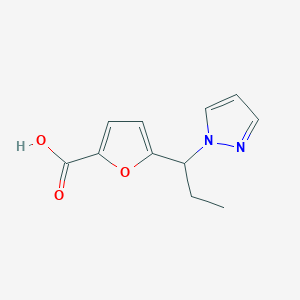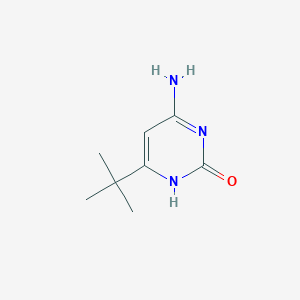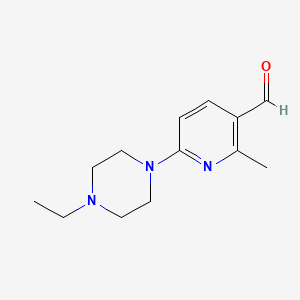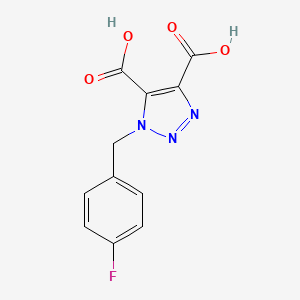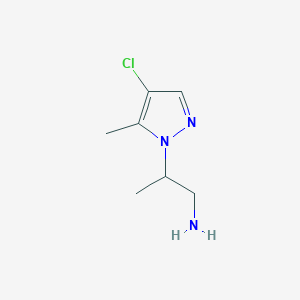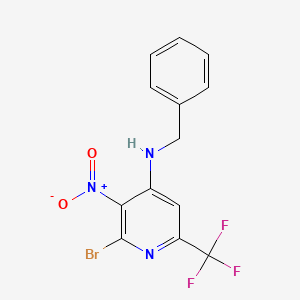
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride: is a chemical compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a cyclohexane ring with diamine functionality
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Chlorination: The pyridazine ring is then chlorinated at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane Ring Introduction: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the diamine group is attached to the pyridazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions:
Oxidation: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide, sodium ethoxide, and various amines.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
科学的研究の応用
Chemistry: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, leading to therapeutic effects.
類似化合物との比較
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,3-diamine hydrochloride
- N1-(6-chloropyridazin-3-yl)cyclohexane-1,5-diamine hydrochloride
Comparison: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is unique due to the specific positioning of the diamine groups on the cyclohexane ring. This positioning influences the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C10H16Cl2N4 |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
4-N-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8;/h5-8H,1-4,12H2,(H,13,15);1H |
InChIキー |
BDRGDKFAUJYEHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC2=NN=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


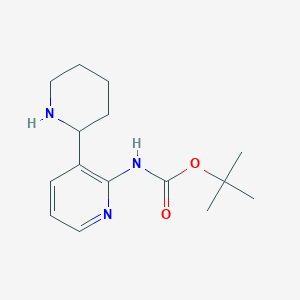
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)

